![molecular formula C13H13NO3 B3038686 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione CAS No. 885956-73-0](/img/structure/B3038686.png)
5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione
Overview
Description
5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione is a chemical compound with the molecular formula C13H13NO3 . It has a molecular weight of 231.25 . The IUPAC name for this compound is 5-benzyltetrahydro-1H-furo [3,4-c]pyrrole-1,3 (3aH)-dione .
Molecular Structure Analysis
The InChI code for 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione is 1S/C13H13NO3/c15-12-10-7-14 (8-11 (10)13 (16)17-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione is a solid at room temperature .Scientific Research Applications
Ionophore for Sensor Applications
5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione derivatives have been studied for their potential as ionophores in sensor applications. A study by Cordaro et al. (2011) on a related molecule demonstrated its capacity to bind metal cations, particularly potassium, suggesting potential use in sensor technology (Cordaro et al., 2011).
Organic Field Effect Transistors and Polymer Solar Cells
Derivatives of 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione have been used in the design of low-band-gap donor–acceptor copolymers for organic field effect transistors (OFETs) and polymer solar cells. Yuan et al. (2012) synthesized copolymers with enhanced device performances and thermal stability, showing significant application in electronics (Yuan et al., 2012).
Electropolymerization for Electronic Applications
Research has been conducted on the electropolymerization of thieno[3,4-c]pyrrole-4,6-dione based monomers, which are related to 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione. Çakal et al. (2020) investigated the effects of different heteroatoms on the redox and optical properties of the polymers, indicating applications in electronic devices (Çakal et al., 2020).
Molecular and Crystal Structure Studies
The molecular and crystal structures of compounds related to 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione have been studied to understand their properties. Fujii et al. (2002) analyzed the structure of a related compound, providing insights into its potential applications in pigment and other chemical industries (Fujii et al., 2002).
properties
IUPAC Name |
5-benzyl-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12-10-7-14(8-11(10)13(16)17-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPSADXJSJCNFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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